6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride
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Overview
Description
6-(Chloromethyl)-5-azaspiro[24]heptane hydrochloride is a spirocyclic compound featuring a unique structure with a nitrogen atom incorporated into the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride typically involves the reaction of a suitable azaspiro precursor with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the spiro ring system.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate is often employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent used for this compound.
Major Products Formed
Nucleophilic substitution: Formation of azido, thiocyanato, and methoxy derivatives.
Oxidation: Formation of epoxides and hydroxylated products.
Reduction: Formation of reduced spirocyclic amines.
Scientific Research Applications
6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The spirocyclic structure provides rigidity and specificity in binding to these targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane: A parent compound with a similar spirocyclic structure but lacking the nitrogen atom and chloromethyl group.
6-Methyl-4-azaspiro[2.4]heptane hydrochloride: A related compound with a methyl group instead of a chloromethyl group.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar nucleophilic properties but different ring structure.
Uniqueness
6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride is unique due to its combination of a spirocyclic structure with a nitrogen atom and a reactive chloromethyl group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
6-(chloromethyl)-5-azaspiro[2.4]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN.ClH/c8-4-6-3-7(1-2-7)5-9-6;/h6,9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJAZAOEUHSBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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